![molecular formula C9H19NO2 B2452415 N-Methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine CAS No. 2028696-11-7](/img/structure/B2452415.png)
N-Methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine
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Overview
Description
“N-Methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine” is a chemical compound with the IUPAC name (3-isopropoxytetrahydrofuran-3-yl)methanamine . It has a CAS Number of 1593918-30-9 . The molecular weight of this compound is 159.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO2/c1-7(2)11-8(5-9)3-4-10-6-8/h7H,3-6,9H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
- N-Methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine and its derivatives are often synthesized for various research applications. A study by Zhai Zhi-we (2014) details the synthesis of a similar compound, N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, through a condensation reaction. This process is significant for creating novel compounds with potential applications in various fields, including medicinal chemistry and material science (Zhai Zhi-we, 2014).
Photocytotoxicity and Cellular Imaging
- The application of derivatives of this compound in photocytotoxicity and cellular imaging is a growing area of interest. Research by Uttara Basu et al. (2014) discusses Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, which have shown promising results in photocytotoxicity and cellular imaging. This research opens avenues for developing novel therapeutic agents and imaging tools (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Antimicrobial and Anticancer Studies
- Compounds related to this compound have been studied for their antimicrobial and anticancer properties. B. Preethi et al. (2021) synthesized Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine, showing significant biological efficacy in both antimicrobial and anticancer assays. This research contributes to the discovery of new chemotherapeutic agents (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Kinase Inhibitory and Anticancer Activities
- Derivatives of this compound have also been investigated for their Src kinase inhibitory and anticancer activities. Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives from epichlorohydrine and evaluated them as Src kinase inhibitors. One compound showed high inhibitory potency against Src kinase and significant anticancer activity on human breast carcinoma cells. This highlights the potential of these compounds in developing new cancer therapies (Sharma, Sharma, Bhatia, Tiwari, Mandal, Lehmann, Parang, Olsen, Parmar, & Prasad, 2010).
Safety and Hazards
This compound has several hazard statements including H226, H302, H315, H318, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . The signal word for this compound is "Danger" .
properties
IUPAC Name |
N-methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2)12-9(6-10-3)4-5-11-7-9/h8,10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGQKKFHRDQBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCOC1)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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